molecular formula C9H16N2O B017774 2-cyano-N,N-dipropylacetamide CAS No. 53807-35-5

2-cyano-N,N-dipropylacetamide

Cat. No. B017774
CAS RN: 53807-35-5
M. Wt: 168.24 g/mol
InChI Key: GAORRGUPLLEASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

2-Cyano-N,N-dipropylacetamide is synthesized through various chemical pathways, often involving the reaction of cyanide with other organic compounds. For instance, the synthesis of novel heterocycles utilizing 2-cyano-N-arylacetamide demonstrates the versatility of cyanide derivatives in constructing complex molecular architectures with potential antimicrobial activities (Ewies & Abdelsalaam, 2020). Another example includes the synthesis of compounds like 2-cyano-N-cyclopropylacetamide and 2-cyano-N-(1-phenylethyl) acetamide, characterized by spectroscopic and quantum chemical studies to elucidate their molecular structure and properties (Khanum et al., 2022).

Molecular Structure Analysis

The molecular structure of 2-cyano-N,N-dipropylacetamide and its derivatives is commonly analyzed using spectroscopic techniques and quantum chemical calculations. Density functional theory (DFT), for example, aids in determining the optimal molecular geometry, vibrational wavenumbers, and electronic characteristics of these compounds (Khanum et al., 2022). These analyses provide insights into the reactivity and potential applications of the synthesized compounds.

Chemical Reactions and Properties

2-Cyano-N,N-dipropylacetamide participates in various chemical reactions, leading to the formation of heterocyclic compounds with significant biological activity. For instance, reactions with gaseous methylnitrite lead to cyanoximes with potential as ligands in metal complexes, showcasing the compound's versatility in organic synthesis and coordination chemistry (Ratcliff et al., 2012).

Scientific Research Applications

  • Space Repellent : A derivative, 2-[(p-methoxybenzyl)oxy]-N,N-dipropylacetamide, shows promise as a space repellent in wide-mesh netting, providing effective protection against blood-feeding diptera for durations ranging from 83 to 236 days (Grothaus, Gouck, Weidhaas, & Jackson, 1974).

  • Heterocyclic Synthesis : The compound 2-cyano-N-(2-hydroxyethyl) acetamide serves as a useful intermediate for synthesizing various heterocyclic systems, which are valuable in chemical synthesis (Gouda, Sabah, Aljuhani, El-Gahani, El-Enazi, Al Enizi, & Al-Balawi, 2015).

  • Antitumor Activity : Polyfunctionally substituted heterocyclic compounds derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide show significant inhibitory effects against human cancer cell lines, indicating potential applications in cancer treatment (Shams, Mohareb, Helal, & Mahmoud, 2010).

  • Pharmacological Properties : Derivatives such as the racemic and enantiomer S (+) form of N-diphenylacetamide-2-butanol exhibit hypothermia-producing, anxiolytic, and hypothermia-reversing properties, suggesting potential use in medical treatments (Kolasa, Kleinrok, Pietrasiewicz, Czechowska, Zejc, Gajewczyk, 1989).

  • Antimicrobial Activity : Novel heterocycles synthesized using 2-Cyano-N-arylacetamide demonstrate promising antimicrobial activity against Gram bacteria and fungi, indicating its potential in developing new antimicrobial agents (Ewies & Abdelsalaam, 2020).

  • Psychosis Treatment : Dipropylacetamide, a related compound, has been found effective in suppressing fits, reducing intensity, and increasing time between fits in the treatment of manic-depressive psychosis (Lambert, Carraz, Borselli, & Bouchardy, 1975).

  • Crystal and Solution Structure Analysis : The structure of a related compound, 2-cyano-2-[(2-oxo-2-phenylethocy)imino]-N -phenylacetamide, in crystal and solution, has been thoroughly analyzed, highlighting its potential in material science and structural chemistry (Кислый & Данилова, 2013).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-cyano-N,N-dipropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-3-7-11(8-4-2)9(12)5-6-10/h3-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAORRGUPLLEASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394299
Record name 2-cyano-N,N-dipropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N,N-dipropylacetamide

CAS RN

53807-35-5
Record name 2-cyano-N,N-dipropylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N,N-dipropylacetamide
Reactant of Route 2
Reactant of Route 2
2-cyano-N,N-dipropylacetamide
Reactant of Route 3
Reactant of Route 3
2-cyano-N,N-dipropylacetamide
Reactant of Route 4
Reactant of Route 4
2-cyano-N,N-dipropylacetamide
Reactant of Route 5
Reactant of Route 5
2-cyano-N,N-dipropylacetamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-cyano-N,N-dipropylacetamide

Citations

For This Compound
2
Citations
M Ayer, RS Bolli, ASR Chesman… - … : Online Journal of …, 2022 - search.ebscohost.com
Concise synthetic protocols for a range of new 2, 8-disubstituted-1, 7-dicyano-3, 9-diazaperylenes, starting from commercially available 1, 5-diaminoanthraquinone, have been …
Number of citations: 0 search.ebscohost.com
M Ayer, RS Bolli, ASR Chesman, CM Forsyth… - Arkivoc, 2022 - arkat-usa.org
Concise synthetic protocols for a range of new 2, 8-disubstituted-1, 7-dicyano-3, 9-diazaperylenes, starting from commercially available 1, 5-diaminoanthraquinone, have been …
Number of citations: 5 www.arkat-usa.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.